REACTION_CXSMILES
|
C(OC([NH:8][CH2:9][CH2:10][NH:11][C:12]1[CH:21]=[CH:20][CH:19]=[C:18]2[C:13]=1[CH:14]=[CH:15][N:16]=[CH:17]2)=O)(C)(C)C.[ClH:22].CO>>[ClH:22].[CH:17]1[C:18]2[C:13](=[C:12]([NH:11][CH2:10][CH2:9][NH2:8])[CH:21]=[CH:20][CH:19]=2)[CH:14]=[CH:15][N:16]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
287 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCCNC1=C2C=CN=CC2=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl.CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(50° C., 2 hours)
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was added with methanol (1 ml) and diethyl ether (3 ml)
|
Type
|
CUSTOM
|
Details
|
The deposited precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1=NC=CC2=C(C=CC=C12)NCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 252 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |